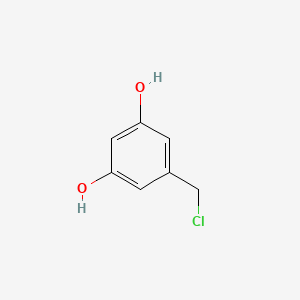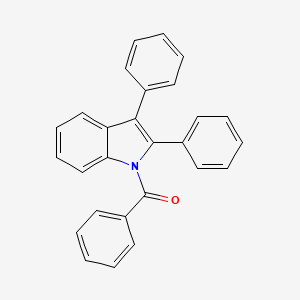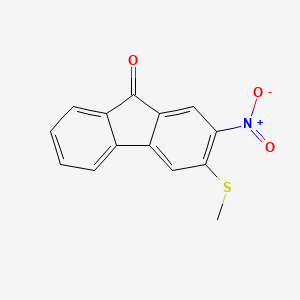![molecular formula C16H16IN B13993729 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline CAS No. 390748-42-2](/img/structure/B13993729.png)
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is an organic compound with the molecular formula C16H16IN It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Reagents: Aryl iodide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the phenyl ring.
科学研究应用
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
相似化合物的比较
Similar Compounds
4-[2-(4-iodophenyl)ethenyl]-N,N-dimethylaniline: Similar structure but with the iodine atom in a different position on the phenyl ring.
4-[2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline: Bromine atom instead of iodine, affecting its reactivity and properties.
4-[2-(4-chlorophenyl)ethenyl]-N,N-dimethylaniline: Chlorine atom instead of iodine, leading to different chemical behavior and applications.
Uniqueness
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The position of the iodine atom and the ethenyl group also contribute to its specific chemical and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
390748-42-2 |
|---|---|
分子式 |
C16H16IN |
分子量 |
349.21 g/mol |
IUPAC 名称 |
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16IN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI 键 |
TWQVYDJRJAQSME-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)

![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)


![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)




